molecular formula C11H13IO5 B1607796 Bis(acetato-O)(3-methoxyphenyl)iodine CAS No. 69180-50-3

Bis(acetato-O)(3-methoxyphenyl)iodine

Cat. No. B1607796
CAS RN: 69180-50-3
M. Wt: 352.12 g/mol
InChI Key: GLWGBAIOUVBHKQ-UHFFFAOYSA-N
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Description

Bis(acetato-O)(3-methoxyphenyl)iodine is a chemical compound with the formula C11H13IO5 . It appears as off-white to light cream crystals or powder .


Physical And Chemical Properties Analysis

Bis(acetato-O)(3-methoxyphenyl)iodine has a molecular weight of 352.12 . It has a density of 1.6531 (estimate) and a melting point of 134-138 °C . It also has a topological polar surface area of 61.8 .

Safety And Hazards

Bis(acetato-O)(3-methoxyphenyl)iodine may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . In case of contact with eyes or skin, it is recommended to flush with plenty of water and get medical aid immediately . If ingested or inhaled, it is advised to move to fresh air immediately and get medical aid . It should be handled under an inert atmosphere and stored in a cool, dry place .

properties

IUPAC Name

[acetyloxy-(3-methoxyphenyl)-λ3-iodanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO5/c1-8(13)16-12(17-9(2)14)10-5-4-6-11(7-10)15-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWGBAIOUVBHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OI(C1=CC=CC(=C1)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370595
Record name Bis(acetyloxy)(3-methoxyphenyl)-lambda~3~-iodane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(acetato-O)(3-methoxyphenyl)iodine

CAS RN

69180-50-3
Record name Bis(acetyloxy)(3-methoxyphenyl)-lambda~3~-iodane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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